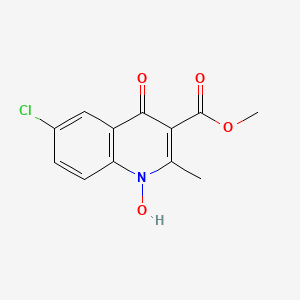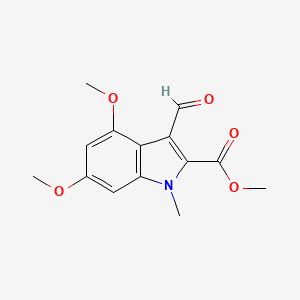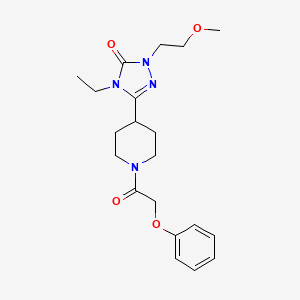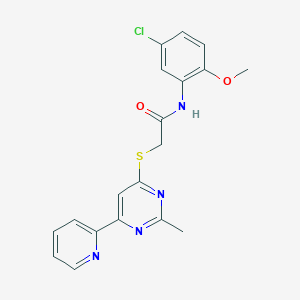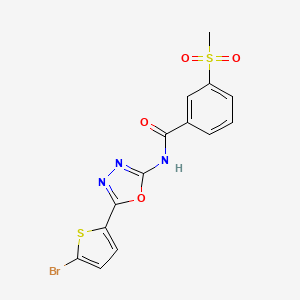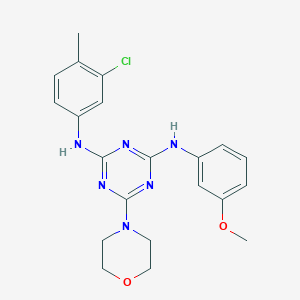
N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles. The “N2” and “N4” in the name suggest that the compound has substitutions at these positions on the triazine ring. The “6-morpholino” suggests the presence of a morpholine ring, which is a six-membered ring containing four carbon atoms, one nitrogen atom, and one oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The triazine ring, being aromatic, would contribute to the compound’s stability. The morpholine ring could potentially participate in hydrogen bonding and other interactions .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the electron-withdrawing chlorine atoms and the electron-donating methoxy groups. The compound could potentially undergo reactions at these sites .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of polar functional groups and aromatic rings could influence its solubility, boiling point, melting point, and other properties .Scientific Research Applications
Synthesis and Antimicrobial Activities
One research focus has been on the synthesis of novel compounds and their antimicrobial activities. For instance, Bektaş et al. (2010) synthesized some new 1,2,4-triazole derivatives, including compounds structurally related to N2-(3-chloro-4-methylphenyl)-N4-(3-methoxyphenyl)-6-morpholino-1,3,5-triazine-2,4-diamine, which were found to possess good or moderate antimicrobial activities against test microorganisms (Bektaş et al., 2010).
Larvicidal Activity
Gorle et al. (2016) synthesized a series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives showing significant larvicidal activity against third instar larvae at different time exposures. This research demonstrates the potential of these compounds in controlling mosquito populations, thus aiding in the prevention of mosquito-borne diseases (Gorle et al., 2016).
Pesticide Removal from Wastewater
Boudesocque et al. (2008) explored the use of a lignocellulosic substrate as a low-cost and effective adsorbent for the removal of pesticides from wastewaters, including compounds similar to the chemical of interest. This study highlights the potential environmental applications of such compounds in purifying water sources from harmful pesticides (Boudesocque et al., 2008).
Herbicide and Nitrate Distribution
Research by Hatfield et al. (1996) on the distribution of herbicides and nitrates in central Iowa rainfall provides insight into the environmental impact of agricultural chemicals, including triazine derivatives. Understanding these distributions is crucial for environmental protection and the development of more sustainable agricultural practices (Hatfield et al., 1996).
Analytical Applications
Upadhyay et al. (2012) conducted preliminary studies on Schiff bases derived from 1,3,5-triazine, showing their application as selective electrodes for the detection of Sm3+ ions. This research underlines the potential of such compounds in analytical chemistry, particularly in the development of sensors for specific ions (Upadhyay et al., 2012).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-N-(3-chloro-4-methylphenyl)-4-N-(3-methoxyphenyl)-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN6O2/c1-14-6-7-16(13-18(14)22)24-20-25-19(23-15-4-3-5-17(12-15)29-2)26-21(27-20)28-8-10-30-11-9-28/h3-7,12-13H,8-11H2,1-2H3,(H2,23,24,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQBRWXJQVCTLBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)NC3=CC(=CC=C3)OC)N4CCOCC4)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,3-dimethylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B2846746.png)
![3-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)methyl]furan-2-carbohydrazide](/img/structure/B2846749.png)
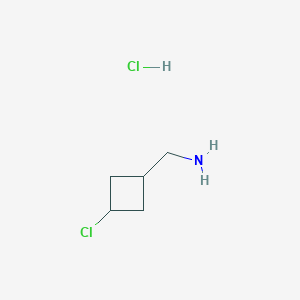
![2-[[3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2846755.png)

![7-(4-(3-chlorophenyl)piperazin-1-yl)-3-cyclopentylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2846758.png)
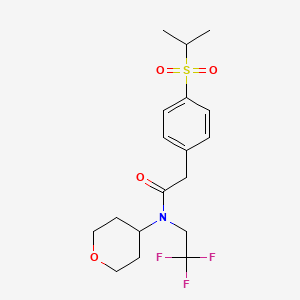

![Methyl 1,2,3,7b-tetrahydrocyclopropa[c]isoquinoline-1a-carboxylate](/img/structure/B2846763.png)
